Pergolide sulfone
CAS No.: 72822-03-8
VCID: VC0019334
Molecular Formula: C19H26N2O2S
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | Pergolide sulfone is a sulfone derivative of pergolide, an ergoline alkaloid that acts primarily as a dopamine receptor agonist. Pergolide sulfone is not a primary research compound but rather a metabolite, or breakdown product, of the drug Pergolide, which has been used to treat Parkinson's disease . While studies have focused on the therapeutic effects of Pergolide, Pergolide sulfone is of interest in analytical chemistry because it can be found as one of the main impurities in Pergolide bulk drug substance. Techniques like Thin Layer Chromatography (TLC) are used to identify and quantify Pergolide sulfone and other impurities to ensure the quality and purity of Pergolide medication. Pergolide mesylate is an ergot derivative dopamine receptor agonist at both D1 and D2 receptor sites and is indicated as an adjunctive treatment to levodopa/carbidopa in the management of the signs and symptoms of Parkinson’s disease . Pergolide is 10 to 1000 times more potent than bromocriptine on a milligram per milligram basis in various test systems . It inhibits the secretion of prolactin in humans, causes a transient rise in serum concentrations of growth hormone, and a decrease in serum concentrations of luteinizing hormone . Pergolide sulfone stands out due to its dual functionality as both a dopamine receptor modulator and an intermediate in organic synthesis. Ropinirole and Pramipexole share functional similarities with Pergolide sulfone, as they are also used in Parkinson's treatment. Ropinirole is a non-ergoline selective D2 receptor agonist, while Pramipexole is a non-ergoline D3 receptor agonist. |
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CAS No. | 72822-03-8 |
Product Name | Pergolide sulfone |
Molecular Formula | C19H26N2O2S |
Molecular Weight | 346.5 g/mol |
IUPAC Name | (6aR,9S,10aR)-9-(methylsulfonylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
Standard InChI | InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16+,18+/m0/s1 |
Standard InChIKey | BRFHHAXHZFOBNY-FDQGKXFDSA-N |
SMILES | CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
Canonical SMILES | CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C |
Synonyms | (8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline; |
PubChem Compound | 163285158 |
Last Modified | Feb 18 2024 |
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